molecular formula C17H22FN3O2 B2843107 N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide CAS No. 1252358-90-9

N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide

Numéro de catalogue B2843107
Numéro CAS: 1252358-90-9
Poids moléculaire: 319.38
Clé InChI: PONUHFVZGRXLDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide, commonly known as BMS-986165, is a small molecule inhibitor developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to regulate the immune system by blocking the activity of cytokines.

Mécanisme D'action

BMS-986165 works by blocking the activity of cytokines, which are signaling molecules that regulate the immune system. Specifically, it inhibits the activity of N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide1, N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide2, and TYK2, which are enzymes that are involved in the signaling pathways of various cytokines, including interleukins, interferons, and growth factors. By blocking these enzymes, BMS-986165 reduces the production of cytokines, thereby regulating the immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have several biochemical and physiological effects. It reduces the production of cytokines, which leads to a reduction in inflammation and tissue damage. It also regulates the differentiation and activation of immune cells, which helps to maintain immune homeostasis. Additionally, it has been shown to have an analgesic effect, which may be beneficial in the treatment of pain associated with autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BMS-986165 is its specificity for N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide1, N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide2, and TYK2, which reduces the risk of off-target effects. Additionally, it has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of BMS-986165 is its potential for immunosuppression, which may increase the risk of infections and malignancies.

Orientations Futures

There are several future directions for the research and development of BMS-986165. One direction is to explore its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate its combination with other therapies, such as biologics and immunomodulators, to enhance its efficacy and reduce the risk of adverse effects. Additionally, further studies are needed to elucidate its long-term safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of BMS-986165 involves several steps. The first step is the preparation of the key intermediate, 2-fluoro-4-(propan-2-yloxy)aniline, which is obtained by reacting 2-fluoro-4-nitroaniline with isopropanol in the presence of a reducing agent. The second step is the cyclization of the intermediate to form N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide, which is achieved by reacting the intermediate with a suitable acid chloride in the presence of a base.

Applications De Recherche Scientifique

BMS-986165 has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide1, N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide2, and TYK2, which are known to play a key role in the pathogenesis of autoimmune diseases.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-fluoro-4-propan-2-yloxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-12(2)23-13-5-6-15(14(18)9-13)20-10-16(22)21-17(11-19)7-3-4-8-17/h5-6,9,12,20H,3-4,7-8,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONUHFVZGRXLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)NCC(=O)NC2(CCCC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.